This compound is classified as an amino alcohol and is often utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals. The trifluoromethoxy group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. It is synthesized from commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and glycine, which are accessible through various chemical suppliers .
The synthesis of (R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride typically involves several key steps:
This synthetic route allows for high yields and enantiomeric purity, making it suitable for both laboratory-scale and industrial applications.
The molecular formula of (R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride is CHClFNO, with a molecular weight of 257.64 g/mol. Its structure features:
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 257.64 g/mol |
| IUPAC Name | 2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol;hydrochloride |
| InChI | InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H |
| Canonical SMILES | C1=CC(=CC=C1C(CO)N)OC(F)(F)F.Cl |
(R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for (R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride involves its interaction with biological targets such as enzymes and receptors:
Research indicates that compounds with similar structures have shown potential therapeutic effects, including anti-inflammatory and analgesic properties.
The physical and chemical properties of (R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride include:
| Property | Value |
|---|---|
| Melting Point | Not specified in sources |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
Understanding these properties is crucial for its handling and application in laboratory settings.
(R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride finds applications across various fields:
These applications highlight the compound's versatility and importance in scientific research and industrial processes.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7